molecular formula C13H16N6O2 B2606990 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2034269-68-4

3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B2606990
CAS No.: 2034269-68-4
M. Wt: 288.311
InChI Key: HJTISZYJXKHENR-UHFFFAOYSA-N
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Description

3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antidiabetic, and antioxidant properties .

Preparation Methods

The synthesis of 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine ring under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other triazole and pyrimidine derivatives, such as:

Biological Activity

The compound 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a complex organic molecule featuring both triazole and pyrimidine moieties. Its biological activity is of significant interest due to the potential therapeutic applications in various fields, including oncology and neurology. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C12H15N5O2
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that triazole-containing compounds exhibit promising anticancer activity. The compound has been investigated for its effects on various cancer cell lines.

Cell Line IC50 (µg/mL) Activity
HCT11664.3Moderate Activity
Mia-PaCa268.4Moderate Activity
MDA-MB23142.5High Activity

The IC50 values suggest that the compound demonstrates moderate to high cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

  • Enzyme Inhibition : The triazole moiety is known to interact with enzymes involved in cancer progression, potentially inhibiting their activity and leading to reduced cell proliferation.
  • Receptor Modulation : The compound may also modulate receptors that play a role in tumor growth and metastasis, although specific targets require further investigation.

Study on Anticancer Activity

In a recent study, derivatives of triazole were synthesized and evaluated for their anticancer properties against multiple cell lines. The study highlighted the effectiveness of compounds similar to the target molecule in inhibiting cell growth through apoptosis induction .

Neuroprotective Effects

Another area of research focuses on the neuroprotective potential of triazole derivatives. The presence of the triazole ring has been associated with enhanced acetylcholinesterase (AChE) inhibitory activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .

Properties

IUPAC Name

6-methyl-3-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-10-6-12(20)18(9-14-10)8-13(21)17-5-2-11(7-17)19-15-3-4-16-19/h3-4,6,9,11H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTISZYJXKHENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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